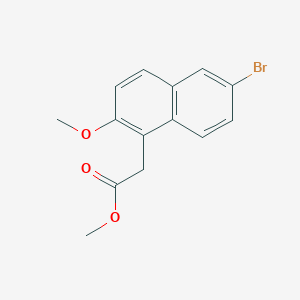

Methyl 2-(6-bromo-2-methoxynaphthyl)acetate

Description

Overview of Halogenated Naphthalene (B1677914) Derivatives in Chemical Science

Halogenated naphthalene derivatives are a class of compounds that have garnered considerable attention in chemical science due to their diverse applications. The introduction of a halogen atom, such as bromine, onto the naphthalene ring system significantly influences the electronic properties and reactivity of the molecule. This alteration of the molecular landscape opens up avenues for a variety of chemical modifications, making these derivatives valuable intermediates in organic synthesis. For instance, the bromine atom can serve as a reactive handle for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the construction of more complex molecular architectures. Furthermore, halogenation can impact the photophysical and electronic properties of the naphthalene core, leading to their use in the development of organic electronic materials, such as organic field-effect transistors (OFETs).

Significance of Methoxy (B1213986) and Acetate (B1210297) Functional Groups in Naphthalene Chemistry

The presence of methoxy and acetate functional groups on the naphthalene ring further enhances the synthetic utility and potential applications of the parent molecule. The methoxy group, an electron-donating group, can influence the regioselectivity of electrophilic substitution reactions on the naphthalene core. It also plays a role in modifying the solubility and electronic properties of the compound.

The methyl acetate group, on the other hand, provides a site for a variety of chemical transformations. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of other functional groups such as amides, acid chlorides, and other esters. The alpha-carbon to the carbonyl group is also amenable to enolate formation, enabling a host of alkylation and condensation reactions. This versatility makes the methyl acetate moiety a valuable tool for molecular elaboration.

Historical Context of Naphthalene-Based Structures in Synthetic Chemistry

Naphthalene, first isolated from coal tar in the early 19th century, has a rich history in synthetic chemistry. google.comgoogle.comresearchgate.net Its fused two-ring aromatic structure has served as a fundamental building block for a vast array of organic compounds. researchgate.netguidechem.com Historically, naphthalene and its simple derivatives were crucial in the development of the synthetic dye industry. Over the decades, the scope of naphthalene chemistry has expanded dramatically, with its derivatives finding applications in pharmaceuticals, polymers, and agricultural chemicals. The ability to functionalize the naphthalene core at various positions has allowed chemists to fine-tune the properties of the resulting molecules for specific applications.

Current Research Landscape and Emerging Trends for Complex Naphthalene Systems

The current research landscape for complex naphthalene systems is vibrant and multifaceted. In medicinal chemistry, naphthalene-based scaffolds are being explored for the development of new therapeutic agents, including anticancer and anti-inflammatory drugs. nih.gov For example, Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), is a well-known pharmaceutical derived from a methoxynaphthalene structure. nih.gov

In materials science, there is a growing interest in using functionalized naphthalenes for the creation of advanced materials with tailored optical and electronic properties. Researchers are investigating their potential in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The ability to precisely control the molecular structure of naphthalene derivatives is key to achieving desired material properties.

Rationale for Comprehensive Investigation of Methyl 2-(6-bromo-2-methoxynaphthyl)acetate

A comprehensive investigation into this compound is warranted due to its potential as a versatile building block in both pharmaceutical and materials science research.

Underexplored Aspects of its Molecular Architecture

While the individual components of this compound (a brominated naphthalene core, a methoxy group, and a methyl acetate side chain) are well-understood in other contexts, the specific arrangement and interplay of these functionalities in this particular molecule remain relatively underexplored. A detailed study of its conformational preferences, electronic structure, and reactivity patterns could reveal unique chemical properties and open up new synthetic possibilities.

Potential for Novel Chemical Transformations and Derivatizations

The strategic positioning of the bromo, methoxy, and methyl acetate groups on the naphthalene scaffold presents a rich platform for novel chemical transformations. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The methoxy group can direct further electrophilic additions, and the methyl acetate side chain offers numerous possibilities for modification. This trifunctional nature suggests that this compound could serve as a key intermediate in the synthesis of a diverse range of complex molecules with potentially valuable biological or material properties. For instance, it is a plausible precursor for analogs of the drug Nabumetone, where the butanone side chain is replaced by a functionalized acetate moiety. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(6-bromo-2-methoxynaphthalen-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3/c1-17-13-6-3-9-7-10(15)4-5-11(9)12(13)8-14(16)18-2/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJJGYUWRQZLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies: Advanced Strategies for the Preparation of Methyl 2 6 Bromo 2 Methoxynaphthyl Acetate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential starting materials and synthetic pathways. The primary disconnection for Methyl 2-(6-bromo-2-methoxynaphthyl)acetate involves the ester functional group, leading back to 2-(6-bromo-2-methoxynaphthyl)acetic acid. A further disconnection removes the carboxymethyl group from the naphthalene (B1677914) ring, identifying 6-bromo-2-methoxynaphthalene as the pivotal intermediate.

The synthesis of this key intermediate, 6-bromo-2-methoxynaphthalene, forms the core challenge. A logical disconnection of the methyl ether points to 6-bromo-2-naphthol (B32079) as its immediate precursor. The regioselective placement of the bromine atom at the C-6 position of the 2-naphthol (B1666908) framework is a non-trivial step. A common and effective strategy involves an initial bromination of 2-naphthol, which typically yields 1,6-dibromo-2-naphthol (B94854), followed by a selective removal of the more reactive C-1 bromine atom. This leads back to the readily available starting material, 2-naphthol. This multi-step approach allows for precise control over the final substitution pattern of the naphthalene core.

Precursor Synthesis and Functional Group Introduction

The forward synthesis of this compound is predicated on the successful construction of the 6-bromo-2-methoxynaphthalene intermediate. This involves a carefully orchestrated sequence of bromination and methoxylation reactions on a naphthalene scaffold.

Achieving the desired 6-bromo substitution pattern on a 2-oxygenated naphthalene ring requires a regioselective approach, as the naphthalene system has multiple positions susceptible to electrophilic attack. The directing effect of the C-2 oxygen substituent (hydroxyl or methoxy) strongly influences the outcome of the bromination reaction.

The direct electrophilic bromination of 2-naphthol is a widely employed method. The hydroxyl group at C-2 is a powerful activating group, directing electrophiles to the ortho (C-1 and C-3) and para (C-6) positions. The C-1 position is particularly activated.

Alternatively, one can start with 2-methoxynaphthalene (B124790). Bromination of 2-methoxynaphthalene with bromine in acetic or propionic acid also yields 1,6-dibromo-2-methoxynaphthalene (B3014816). epo.orggoogle.com This dibrominated intermediate can then be selectively debrominated at the C-1 position without isolation by the addition of metallic iron to the reaction mixture, affording 6-bromo-2-methoxynaphthalene directly. epo.orggoogle.com More recently, a mild and efficient method for the bromination of 2-methoxynaphthalene using a reagent system of PIDA (phenyliodine diacetate) and aluminum bromide has been reported, yielding the brominated product in 88% yield. nih.gov

| Starting Material | Brominating Agent/System | Intermediate/Product | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| 2-Naphthol | Br₂ in Acetic Acid, then Tin | 6-Bromo-2-naphthol | Two-step process: dibromination followed by selective reduction of the 1,6-dibromo intermediate. | 96-100% | orgsyn.org |

| 2-Naphthol | Br₂ in Chlorinated Solvent, then NaHSO₃ | 6-Bromo-2-naphthol | Two-step process involving reduction of the isolated 1,6-dibromo-2-naphthol. | High | google.comgoogle.com |

| 2-Methoxynaphthalene | Br₂ in Acetic Acid, then Iron | 6-Bromo-2-methoxynaphthalene | One-pot "bromo-debromo" process without isolation of the dibromo intermediate. | High | epo.orggoogle.com |

| 2-Methoxynaphthalene | PIDA–AlBr₃ | 1-Bromo-2-methoxynaphthalene | Mild and efficient bromination using an I(III)-based reagent. | 88% | nih.gov |

While direct electrophilic addition is common, catalytic methods are employed to enhance efficiency and regioselectivity, particularly in the crucial hydrodebromination step. The regioselective hydrodebromination of 1,6-dibromo-2-methoxynaphthalene to form 2-bromo-6-methoxynaphthalene (B28277) can be performed catalytically. google.com One patented process describes reacting 1,6-dibromo-2-methoxynaphthalene with hydrogen in the presence of a tungsten carbide-based catalyst and a phase transfer catalyst. google.com This method highlights a catalytic approach to achieving the desired regiochemistry from the more readily available dibrominated precursor.

The conversion of the hydroxyl group of 6-bromo-2-naphthol to a methoxy (B1213986) ether is a critical step in forming the 6-bromo-2-methoxynaphthalene precursor. This transformation is typically achieved via O-alkylation.

O-alkylation of 6-bromo-2-naphthol is most commonly accomplished through the Williamson ether synthesis. This involves the deprotonation of the naphtholic hydroxyl group with a base to form a nucleophilic naphthoxide, which then undergoes an SN2 reaction with a methylating agent.

A variety of methylating agents can be used. Classic reagents include dimethyl sulfate (B86663) and methyl halides like methyl bromide. google.comgoogle.comtandfonline.com For instance, 6-bromo-2-naphthol can be methylated by reaction with methyl bromide in a solvent like butanol in the presence of sodium hydroxide. google.comgoogle.com The reaction is typically carried out at temperatures between 35°C and 70°C and can result in yields of over 80%. google.comgoogle.com

Concerns over the toxicity and environmental impact of traditional methylating agents have led to the exploration of greener alternatives. Dimethyl carbonate (DMC) has emerged as an environmentally benign substitute for methyl halides and dimethyl sulfate, with carbon dioxide and methanol (B129727) as the only by-products. tandfonline.com This method provides an efficient and safer route to 6-bromo-2-methoxynaphthalene.

| Methylating Agent | Base/Solvent System | Key Features | Yield | Reference |

|---|---|---|---|---|

| Methyl Bromide | NaOH / Butanol | Effective, well-established method using a gaseous reagent. | ~80% | google.comgoogle.com |

| Dimethyl Sulfate | Base (e.g., NaOH) | Commonly used, but has significant toxicity concerns. | High | tandfonline.com |

| Methanol / Sulfuric Acid | Acid-catalyzed | Direct methylation using methanol. | Good | orgsyn.org |

| Dimethyl Carbonate (DMC) | Catalytic Base | Environmentally benign "green" methylating agent. | High | tandfonline.com |

Introduction of the Acetate (B1210297) Moiety: Esterification and C-C Bond Formation

The introduction of the methyl acetate side chain, -CH₂COOCH₃, onto the naphthalene ring is a pivotal step that requires the formation of a new carbon-carbon bond. This transformation is more complex than esterification of a pre-existing carboxylic acid, as it involves creating the link between the aromatic core and the side chain itself.

Constructing the acetate side chain on the 6-bromo-2-methoxynaphthalene core presents a significant synthetic challenge, as the reaction must be directed to a specific carbon atom of the naphthalene ring while preserving the existing bromo and methoxy groups. The methoxy group at the C-2 position is an ortho-, para-director, activating the C-1 and C-3 positions for electrophilic substitution.

One advanced strategy involves a directed ortho-metalation approach. The methoxy group at C-2 can direct a strong base, such as an organolithium reagent (e.g., n-butyllithium), to selectively remove a proton from the adjacent C-1 position. This generates a highly nucleophilic organolithium species specifically at the C-1 position. This intermediate can then be "quenched" by reacting it with an appropriate electrophile to introduce the acetate side chain. A suitable electrophile for this purpose would be a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate. This sequence forms the required C-C bond at the desired position with high regioselectivity.

Another potential strategy is through a Friedel-Crafts-type reaction. This would involve reacting 6-bromo-2-methoxynaphthalene with a reagent that can introduce a two-carbon chain, which can then be converted to the methyl acetate group. For instance, acylation with methoxyacetyl chloride in the presence of a Lewis acid could install a -C(=O)CH₂OCH₃ group, primarily at the activated C-1 position. Subsequent cleavage of the methyl ether and conversion of the ketone would be required to yield the final acetate structure.

The term "methylene bridge" refers to the -CH₂- group that links the naphthalene ring to the carboxylate function. wikipedia.org The formation of this bridge is synonymous with the C-C bond formation discussed previously. While palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Stille couplings) are powerful tools for creating C-C bonds, they typically involve the reaction of an aryl halide with a coupling partner. In the synthesis of the target molecule, the C-6 bromo group is to be retained in the final product, meaning it cannot be consumed in a standard cross-coupling reaction.

Therefore, the C-C bond formation must occur at a different position on the ring. The directed ortho-metalation-alkylation sequence can be viewed as a form of coupling reaction. It couples a nucleophilic aryl species (the lithiated naphthalene intermediate) with an electrophilic side chain precursor (the methyl haloacetate). This method effectively creates the methylene (B1212753) bridge without involving the C-6 bromine atom, thus providing a strategic solution for the regioselective construction of the target molecule.

Direct Synthesis of this compound

Multi-Step Synthetic Sequences and Optimization

A robust and frequently cited pathway to the core structure of the target molecule begins with the readily available starting material, 2-naphthol (β-naphthol). google.comorgsyn.orgyoutube.com The sequence is linear, involving the sequential introduction of the required functional groups onto the naphthalene skeleton.

The key steps are:

Dibromination: 2-Naphthol is first treated with an excess of bromine in a suitable solvent like glacial acetic acid. This reaction leads to the formation of 1,6-dibromo-2-naphthol. orgsyn.orgyoutube.com The hydroxyl group activates the ring, leading to substitution at these specific positions.

Selective Reduction (Debromination): The 1,6-dibromo-2-naphthol intermediate is then selectively reduced to remove the more labile bromine atom at the C-1 position. This is achieved by heating the compound with a reducing agent, such as metallic tin in acetic acid, to yield 6-bromo-2-naphthol. orgsyn.orgyoutube.com The crude product from this step is often of sufficient purity for subsequent reactions. orgsyn.org

Methylation (Etherification): The phenolic hydroxyl group of 6-bromo-2-naphthol is converted to a methoxy group using a methylating agent like methyl bromide in the presence of a base, as detailed previously. google.comgoogle.com This step produces the key intermediate, 6-bromo-2-methoxynaphthalene.

Side Chain Installation: The final step involves the C-C bond formation to attach the methyl acetate side chain, likely at the C-1 position, using one of the advanced strategies described above, such as directed ortho-metalation followed by alkylation.

Table 2: Multi-Step Synthesis Outline

| Step | Starting Material | Key Reagents | Product |

|---|---|---|---|

| 1 | 2-Naphthol | Bromine, Acetic Acid | 1,6-Dibromo-2-naphthol |

| 2 | 1,6-Dibromo-2-naphthol | Tin, Acetic Acid | 6-bromo-2-naphthol |

| 3 | 6-bromo-2-naphthol | Methyl Bromide, NaOH | 6-bromo-2-methoxynaphthalene |

| 4 | 6-bromo-2-methoxynaphthalene | 1. n-BuLi 2. ClCH₂COOCH₃ | this compound* |

*Product structure assumed to be Methyl (6-bromo-2-methoxynaphthalen-1-yl)acetate based on synthetic rationale.

Convergent and Divergent Synthetic Pathways

However, the synthesis demonstrates a powerful concept in synthetic strategy: divergent synthesis . The intermediate, 6-bromo-2-methoxynaphthalene, is a versatile building block that can be used to create a variety of different final products. google.com This single intermediate serves as a branch point for multiple synthetic pathways. For example, 2-bromo-6-methoxynaphthalene is a well-known precursor in the manufacture of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). google.com It is also an intermediate for other pharmaceuticals like nabumetone. google.com Similarly, the related compound Methyl 6-bromo-2-naphthoate is a key starting material for the synthesis of the dermatological drug adapalene. guidechem.com

This divergent utility underscores the importance of the synthetic route to 6-bromo-2-methoxynaphthalene. By developing an efficient and optimized synthesis for this key intermediate, chemists gain access to a wide range of valuable and complex molecules, including this compound.

Catalytic Approaches in Synthesis

Catalysis is a cornerstone of modern organic synthesis, providing pathways to complex molecules with high precision and efficiency. wiley-vch.de For the functionalization of the naphthalene core inherent in this compound, transition metal catalysis offers a powerful toolkit. These methods often proceed under milder conditions and with greater functional group tolerance than traditional stoichiometric reactions.

Palladium-catalyzed cross-coupling reactions represent one of the most versatile strategies for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The bromine atom on the 6-position of the naphthalene scaffold serves as an ideal handle for such transformations. nih.gov Reactions like Suzuki-Miyaura, Heck, and Sonogashira coupling allow for the introduction of a wide array of substituents at this position, starting from a precursor like 2-bromo-6-methoxynaphthalene. nih.govresearchgate.net

These reactions typically involve three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide (the bromo-naphthalene), transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov The choice of ligands, bases, and solvents is crucial for optimizing reaction efficiency and preventing side reactions. researchgate.net For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the rate of oxidative addition and reductive elimination.

| Coupling Reaction | Reagents | Catalyst System | Key Features |

| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | High functional group tolerance; mild reaction conditions; readily available and stable boron reagents. |

| Heck | Alkenes | Pd(0) catalyst, Base (e.g., Et₃N, K₂CO₃) | Forms C(sp²)-C(sp²) bonds; useful for vinylation of the naphthalene core. |

| Sonogashira | Terminal alkynes | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Efficient synthesis of aryl alkynes; mild conditions. |

| Buchwald-Hartwig | Amines, amides, alcohols | Pd(0) catalyst, Bulky phosphine ligands, Base | Forms C-N and C-O bonds; crucial for synthesizing amine and ether derivatives. |

Direct C-H functionalization has emerged as a powerful, step-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. nih.govacs.org This approach involves the direct conversion of a C-H bond on the naphthalene ring into a new C-C or C-X bond, thereby streamlining synthetic sequences. nih.gov For a substrate like 6-bromo-2-methoxynaphthalene, C-H activation can be directed to various positions on the bicyclic system, offering pathways to polysubstituted naphthalenes that are otherwise difficult to access. researchgate.net

The regioselectivity of C-H functionalization is often controlled by directing groups, which coordinate to the metal catalyst and position it in proximity to a specific C-H bond. nih.govresearchgate.net The methoxy group at the C2 position or a pre-installed directing group could be utilized to guide the catalyst to an ortho, meta, or para position, enabling precise derivatization.

While directing groups are commonly used for ortho-C-H activation, recent advancements have enabled the functionalization of more distant C-H bonds. rsc.orgresearchgate.net Remote C-H functionalization allows for the activation of C-H bonds at positions such as C4, C5, C6, and C7 of the naphthalene ring, significantly expanding the synthetic possibilities. rsc.org

One prominent mechanism involves the formation of a large metallacycle intermediate, facilitated by a specifically designed directing group or a "ligand shuttle". researchgate.net For example, ruthenium-catalyzed remote C-H functionalization has been successfully applied to naphthalenes. rsc.orgresearchgate.netrsc.org In these systems, a P(III)-assisted ruthenium catalyst can engage in a three-component reaction involving the naphthalene substrate, an olefin, and an alkyl bromide to install functional groups at the remote C5 position. researchgate.netrsc.org The mechanism often involves the formation of a cyclic ruthenium intermediate that can react with radical species generated from the alkyl bromide, leading to the final functionalized product. rsc.org

Beyond palladium, a range of other transition metals are effective catalysts for naphthalene synthesis and functionalization. researchgate.netnih.govresearchgate.net

Ruthenium: As mentioned, ruthenium complexes are particularly effective for remote C-H functionalization of naphthalenes. rsc.orgrsc.org They can catalyze multi-component reactions, which are highly desirable for building molecular complexity in a single step. researchgate.net

Rhodium: Rhodium catalysts have been employed for phosphine-directed C-H arylation, allowing for selective functionalization at the peri-position of polycyclic aromatic hydrocarbons like naphthalene. researchgate.net

Iron: Iron catalysts are an attractive option due to their low cost, low toxicity, and abundance. mdpi.com Iron complexes have been shown to catalyze C-H functionalization reactions via carbene transfer from diazoalkanes, which could be applied to introduce acetate-like moieties onto the naphthalene core. mdpi.com

| Metal Catalyst | Reaction Type | Key Features |

| Ruthenium | Remote C-H Alkylation/Olefination | Enables functionalization at C4, C5, C6, C7; allows for multi-component reactions. rsc.orgresearchgate.netrsc.org |

| Rhodium | Directed C-H Arylation/Alkenylation | High regioselectivity controlled by directing groups; effective for peri-functionalization. researchgate.net |

| Iron | C-H Carbene Insertion | Inexpensive and sustainable catalyst; can functionalize aromatic C-H bonds. mdpi.com |

C-H Functionalization Strategies for Direct Naphthalene Derivatization

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are safe, energy-efficient, and minimize waste. rsc.org These principles are increasingly important in the design of synthetic routes for pharmaceuticals and their intermediates. nih.gov

Solvent Selection and Waste Minimization

In the synthesis of this compound, the strategic selection of solvents and the implementation of waste minimization protocols are pivotal for developing environmentally responsible and economically viable manufacturing processes. These considerations align with the core tenets of green chemistry, aiming to reduce the environmental footprint associated with chemical production. unibo.it

The choice of solvent is critical as it can significantly influence reaction rates, yields, and the purity of the final product. nih.gov Furthermore, solvents often constitute the largest proportion of non-product mass in a chemical process, making their selection a key factor in waste generation. Traditional synthetic routes for related naphthalene derivatives have often employed chlorinated solvents such as methylene chloride, particularly in bromination steps. google.com However, due to their environmental persistence, potential toxicity, and contribution to ozone depletion, there is a significant drive to replace them with more benign alternatives. mdpi.com

Modern approaches to the synthesis of complex molecules like this compound emphasize the use of "greener" solvents. These are chosen based on a variety of factors including low toxicity, biodegradability, high boiling point (to reduce volatile organic compound emissions), and recyclability. The pharmaceutical industry has developed solvent selection guides that categorize solvents as preferred, usable, or undesirable based on their environmental, health, and safety impacts. nih.gov For instance, solvents like butanol, which may be used in methylation steps, are considered more favorable than chlorinated hydrocarbons. google.com

The concept of waste minimization extends beyond solvent choice to encompass the entire synthetic process. One key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. nih.gov Processes with high atom economy generate less waste. For example, the use of reagents like dimethyl carbonate (DMC) is advantageous as it can act as both a reactant and a solvent, and is considered a greener alternative to traditional methylating agents. researchgate.netwhiterose.ac.uk

The table below summarizes a selection of solvents and their relevance to green chemistry principles in the context of synthesizing naphthalene derivatives.

| Solvent | Potential Use in Synthesis | Green Chemistry Considerations |

| Methylene Chloride | Bromination | Undesirable due to toxicity and environmental persistence. google.commdpi.com |

| Butanol | Methylation | A more acceptable alternative to chlorinated solvents. google.com |

| Toluene | Cycloadditions | Shows promise in certain reaction steps. researchgate.net |

| Tetrahydrofuran (THF) | Cycloadditions | A common solvent, but efforts are made to find greener replacements. researchgate.net |

| Ethyl Acetate | General reaction medium | Often considered a greener solvent choice. researchgate.netgoogle.com |

| Methanol | General reaction medium | Can participate in the reaction, acting as both solvent and reactant. mdpi.com |

| 2-Methyloxolane (2-MeOx) | Alternative to hexane | A bio-based solvent with a favorable environmental profile. nih.gov |

Furthermore, innovative technologies such as microwave-assisted synthesis and ultrasonication are being explored to enhance reaction efficiency, reduce reaction times, and minimize energy consumption and waste generation. mdpi.com By integrating careful solvent selection with modern synthetic methodologies and a commitment to the principles of green chemistry, the synthesis of this compound can be optimized to be both efficient and environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 6 Bromo 2 Methoxynaphthyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of "Methyl 2-(6-bromo-2-methoxynaphthyl)acetate." Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts can be achieved, confirming the connectivity and spatial arrangement of atoms within the molecule.

Based on established principles of NMR spectroscopy and analysis of structurally similar compounds, the following are the anticipated ¹H and ¹³C NMR chemical shifts for "this compound."

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Naphthyl-H1/H3/H4 | 7.10 - 7.80 (m) | 106.0 - 135.0 |

| Naphthyl-H5/H7/H8 | 7.10 - 7.80 (m) | 106.0 - 135.0 |

| Methoxy (B1213986) (-OCH₃) | ~3.90 (s) | ~55.5 |

| Methylene (B1212753) (-CH₂-) | ~3.80 (s) | ~40.0 |

| Ester Methyl (-COOCH₃) | ~3.70 (s) | ~52.0 |

| Naphthyl-C2 (-C-OCH₃) | - | ~155.0 |

| Naphthyl-C6 (-C-Br) | - | ~118.0 |

| Ester Carbonyl (-COO-) | - | ~172.0 |

Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle of "this compound."

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons on the naphthalene (B1677914) ring, helping to trace the connectivity of the aromatic system. For instance, correlations would be expected between H-3 and H-4, and between H-5, H-7, and H-8.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded protons and carbons. Key correlations would include the methoxy protons to the methoxy carbon, the methylene protons to the methylene carbon, and the ester methyl protons to the ester methyl carbon. Each aromatic proton would also show a correlation to its attached carbon.

The methylene protons to the ester carbonyl carbon and to carbons C-1, C-2, and C-8a of the naphthalene ring.

The methoxy protons to the C-2 carbon of the naphthalene ring.

The ester methyl protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this molecule, NOESY could show correlations between the methylene protons and the H-8 proton of the naphthalene ring, confirming the substitution pattern. Correlations between the methoxy protons and the H-1 and H-3 protons would also be anticipated.

While solution-state NMR provides data on the molecule in an isotropic environment, solid-state NMR (ssNMR) can probe the structure of "this compound" in its crystalline form. Polymorphism, the existence of multiple crystalline forms, can significantly impact the physical properties of a compound. Cross-polarization magic-angle spinning (CP-MAS) ¹³C ssNMR experiments would be sensitive to the local electronic environment of each carbon atom. Different polymorphs would likely exhibit distinct chemical shifts for the naphthalene and ester carbons due to variations in crystal packing and intermolecular interactions. This makes ssNMR a valuable tool for identifying and characterizing different polymorphic forms of the compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry is essential for determining the precise molecular formula of "this compound." The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.

Expected HRMS Data:

| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) | Molecular Formula |

| [M+H]⁺ | 295.0022 | 297.0002 | C₁₄H₁₄BrO₃ |

| [M+Na]⁺ | 316.9841 | 318.9821 | C₁₄H₁₃BrNaO₃ |

The observation of this isotopic pattern with the correct mass difference of approximately 2 Da and a near 1:1 intensity ratio would be a strong confirmation of the presence of one bromine atom in the molecule.

Electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments would cause the molecular ion of "this compound" to fragment in a predictable manner. The analysis of these fragments provides further confirmation of the compound's structure.

Plausible Fragmentation Pathways:

Loss of the methoxy group (-OCH₃): A significant fragment would likely be observed corresponding to the loss of a methoxy radical from the ester, leading to an acylium ion.

Loss of the entire ester group (-COOCH₃): Cleavage of the bond between the methylene group and the ester would result in a stable naphthylmethyl cation.

Cleavage of the C-Br bond: The loss of the bromine atom would also be a possible fragmentation pathway.

McLafferty rearrangement: While less likely for this specific structure, it is a fragmentation mechanism to consider for esters with longer alkyl chains.

The masses of these fragment ions would be carefully analyzed to piece together the molecular structure, corroborating the data from NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1730 - 1750 | Strong (IR) |

| C-O (Ester) | Stretching | 1100 - 1300 | Strong (IR) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium (IR, Raman) |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium (IR, Raman) |

| C-H (Aliphatic -CH₂-, -OCH₃) | Stretching | 2850 - 3000 | Medium (IR, Raman) |

| C-Br | Stretching | 500 - 600 | Medium-Weak (IR) |

The IR spectrum would be dominated by a strong absorption band corresponding to the ester carbonyl stretch. The C-O stretching bands of the ester and ether functionalities would also be prominent. In the Raman spectrum, the aromatic C=C stretching vibrations would likely be strong, providing complementary information to the IR spectrum. The combination of both techniques allows for a more complete picture of the vibrational modes of "this compound."

Characteristic Functional Group Vibrations and Bond Analysis

No publicly accessible Fourier-transform infrared (FT-IR) or Raman spectroscopy data for this compound could be located. Such data would be essential for identifying the characteristic vibrational frequencies of its key functional groups, such as the carbonyl (C=O) stretch of the ester, the C-O stretches of the ester and methoxy groups, the aromatic C=C stretching of the naphthalene ring, and the C-Br stretch. Analysis of these vibrations provides insight into the molecule's bonding and electronic structure.

Correlation with Computational Predictions

In the absence of experimental spectroscopic data, there are also no corresponding computational studies, such as those using Density Functional Theory (DFT), that predict the vibrational frequencies of this compound. Such theoretical calculations are crucial for complementing experimental findings and aiding in the precise assignment of spectral bands.

X-ray Crystallography: Single-Crystal and Powder Diffraction

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for the crystal structure of this compound. X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state.

Determination of Absolute and Relative Stereochemistry

As the molecular structure of this compound is achiral, the concept of absolute stereochemistry is not applicable. The relative arrangement of its substituents is fixed by the naphthalene ring system. Without crystallographic data, a definitive experimental confirmation of its conformation in the solid state is not possible.

Analysis of Crystal Packing and Intermolecular Interactions

The lack of a determined crystal structure precludes any analysis of how the molecules arrange themselves in a crystalline lattice. Information on intermolecular interactions, such as π–π stacking between naphthalene rings or halogen bonding involving the bromine atom, which are critical to understanding the material's bulk properties, remains unknown.

Polymorphism and Solid-State Structural Variability

There is no information in the scientific literature regarding the existence of polymorphs—different crystalline forms—of this compound. The study of polymorphism is vital as different crystal forms of a compound can exhibit distinct physical properties.

UV-Visible and Photoluminescence Spectroscopy

Specific UV-Visible absorption and photoluminescence (fluorescence or phosphorescence) spectra for this compound have not been reported. While naphthalene derivatives are known for their interesting photophysical properties, the specific absorption maxima, molar absorptivity, emission wavelengths, and quantum yields for this compound are not documented. nih.govresearchgate.net Such data would characterize its electronic transitions and its potential for applications in optoelectronics or as a fluorescent probe. nih.govmdpi.com

Electronic Transitions and Chromophoric Behavior

The chromophore in this compound is the substituted naphthalene ring system. The electronic absorption spectrum of naphthalene and its derivatives is characterized by transitions involving the π-electron system of the aromatic rings. Typically, three main absorption bands are observed, corresponding to π → π* transitions.

The positions and intensities of these absorption bands are influenced by the nature and position of substituents on the naphthalene core. In the case of this compound, the methoxy (-OCH₃) group at the 2-position and the bromo (-Br) group at the 6-position are expected to act as auxochromes.

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent is known to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect). This is due to the interaction of the lone pair of electrons on the oxygen atom with the π-system of the naphthalene ring, which raises the energy of the highest occupied molecular orbital (HOMO).

The resulting UV-Visible absorption spectrum of this compound would be a composite of the naphthalene π-system perturbed by these substituents. Detailed quantum chemical calculations would be necessary to predict the precise wavelengths and intensities of the electronic transitions.

Table 1: Expected Electronic Transitions for Substituted Naphthalenes

| Transition | Description | Expected Wavelength Range (nm) |

| ¹Lₐ ← ¹A | Strongest absorption band, often with vibrational fine structure. | 260 - 300 |

| ¹Lₑ ← ¹A | Weaker, long-wavelength absorption band. | 300 - 350 |

| ¹Bₑ ← ¹A | Very strong absorption in the far-UV region. | < 250 |

Note: The exact values for this compound are not available and would require experimental measurement.

Luminescence Properties and Photophysical Characteristics

Naphthalene and its derivatives are well-known for their fluorescence properties. nih.gov Following absorption of UV radiation, the excited molecule can relax to the ground state through the emission of light, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the long-wavelength absorption band.

The luminescence of this compound would be influenced by the substituents on the naphthalene ring.

Methoxy Group (-OCH₃): The electron-donating nature of the methoxy group generally enhances fluorescence quantum yield in aromatic systems.

Bromo Group (-Br): The presence of a heavy atom like bromine can lead to a phenomenon known as the "heavy-atom effect." This effect can increase the rate of intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). Consequently, this can lead to a decrease in the fluorescence quantum yield and potentially an increase in phosphorescence.

The photophysical characteristics, such as the fluorescence lifetime (τ) and quantum yield (Φf), would be key parameters to describe the luminescence behavior of this compound. These values are sensitive to the solvent polarity and the presence of quenchers.

Table 2: General Photophysical Parameters for Naphthalene Derivatives

| Parameter | Symbol | Description |

| Absorption Maximum | λₐₑₛ | Wavelength of maximum light absorption. |

| Emission Maximum | λₑₘ | Wavelength of maximum fluorescence emission. |

| Stokes Shift | Δν | The difference in energy between the absorption and emission maxima. |

| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed. |

| Fluorescence Lifetime | τ | The average time the molecule spends in the excited state before returning to the ground state. |

Note: Specific values for this compound are not documented in the available literature and would need to be determined experimentally.

Computational and Theoretical Investigations of Methyl 2 6 Bromo 2 Methoxynaphthyl Acetate

Quantum Chemical Calculations: DFT and Ab Initio Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide a foundational understanding of the intrinsic properties of a molecule in its ground state. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other related characteristics. For "Methyl 2-(6-bromo-2-methoxynaphthyl)acetate," these calculations can elucidate the effects of the bromo and methoxy (B1213986) substituents on the naphthalene (B1677914) core and the acetate (B1210297) side chain.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

For aromatic systems like naphthalene derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the ring system. In "this compound," the HOMO is expected to be located primarily on the electron-rich methoxynaphthalene ring, which can act as an electron donor. Conversely, the LUMO is likely distributed over the entire naphthalene system, serving as an electron acceptor. The presence of the bromine atom, an electron-withdrawing group, and the methoxy group, an electron-donating group, will influence the energies of these orbitals.

Computational studies on analogous compounds, such as Naproxen (a similar naphthalene derivative), have shown that the HOMO and LUMO are indeed spread across the naphthalene ring. nih.gov The energy gap in such molecules dictates their electronic transitions and reactivity. nih.gov For "this compound," the HOMO-LUMO gap is expected to be in a range that indicates a stable molecule with potential for charge transfer interactions.

| Parameter | Expected Value/Characteristic |

|---|---|

| HOMO Energy | Relatively high, influenced by the electron-donating methoxy group |

| LUMO Energy | Lowered by the electron-withdrawing bromine atom |

| HOMO-LUMO Gap | Moderate, suggesting kinetic stability |

| HOMO Distribution | Concentrated on the methoxynaphthalene ring |

| LUMO Distribution | Delocalized over the naphthalene system |

Bond Lengths, Bond Angles, and Dihedral Angles Optimization

The geometry of "this compound" can be optimized using DFT and ab initio methods to find the most stable arrangement of its atoms. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles.

The naphthalene core is expected to be largely planar, though minor deviations can occur due to substituent effects. The C-Br bond length will be consistent with typical aromatic bromine bonds. The C-O bonds of the methoxy and acetate groups will have lengths indicative of their single and double bond character, respectively.

The orientation of the acetate and methoxy groups relative to the naphthalene ring is described by dihedral angles. For the methoxy group, the C-C-O-C dihedral angle will determine its orientation. In similar structures like 2-methoxynaphthalene-1-carbaldehyde, the methoxy group is slightly twisted out of the plane of the naphthalene ring. nih.govresearchgate.net A similar slight twist would be expected for the methoxy group in the target molecule. The conformational flexibility of the acetate side chain will also be a key feature, with rotation possible around the C-C single bonds.

| Parameter | Expected Value Range (based on similar structures) |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| Naphthalene C-C Bond Lengths | 1.36 - 1.42 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C=O (acetate) Bond Length | ~1.21 Å |

| C-O (acetate ester) Bond Length | ~1.35 Å |

| Naphthalene Ring Bond Angles | ~120° |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of "this compound," specific spectral features can be assigned to the motions of particular functional groups. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. nih.gov

The calculated vibrational spectrum is expected to show characteristic peaks for the naphthalene ring, the methoxy group, the acetate group, and the C-Br bond. For instance, C-H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. The C=O stretching of the ester group will give a strong absorption band around 1730-1750 cm⁻¹. The C-O stretching vibrations of the methoxy and ester groups will appear in the 1000-1300 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹.

Studies on similar molecules like 1-bromonaphthalene (B1665260) have shown good agreement between calculated and experimental vibrational frequencies after applying a scaling factor to the computed values to account for anharmonicity and other systematic errors. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (methyl) | 2850 - 3000 |

| C=O Stretch (ester) | 1730 - 1750 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (methoxy and ester) | 1000 - 1300 |

| C-Br Stretch | < 600 |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions with the environment.

Conformational Flexibility and Rotational Barriers

The acetate side chain of "this compound" introduces conformational flexibility. Rotation around the single bonds in this side chain can lead to different spatial arrangements (conformers) of the molecule. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformers.

The energy required to rotate around a specific bond is known as the rotational barrier. For the acetate group, there will be a rotational barrier associated with the C(naphthyl)-C(acetate) bond. The height of this barrier will determine how easily the side chain can change its orientation. The methoxy group also has a rotational barrier around the C(naphthyl)-O bond. These barriers are influenced by steric hindrance and electronic effects from the naphthalene ring and the other substituents.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. rsc.org MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box.

In a polar solvent, "this compound" is likely to adopt conformations where the polar ester group can interact favorably with the solvent molecules through dipole-dipole interactions. In a nonpolar solvent, intramolecular interactions and steric effects will play a more dominant role in determining the preferred conformation. MD simulations can quantify these effects by analyzing the conformational populations in different solvents and calculating the solvent-accessible surface area of different parts of the molecule. The behavior of naphthalene derivatives in various solvents has been a subject of interest, with studies showing how the solvent can influence photophysical properties, which are inherently linked to conformation. researchgate.net

Reaction Mechanism Studies

Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. For a molecule such as this compound, theoretical studies can map out the energetic landscape of its synthesis and potential transformations, identifying the most plausible pathways.

Transition State Theory (TST) is a cornerstone of computational reaction dynamics, enabling the calculation of reaction rates based on the properties of the reactants and the transition state—the highest energy point along the reaction coordinate. For the synthesis of this compound, which could, for example, involve the esterification of 2-(6-bromo-2-methoxynaphthyl)acetic acid or the nucleophilic substitution of a corresponding halide, TST can be employed to model the proposed synthetic steps.

Theoretical chemists would typically use quantum mechanical methods, such as Density Functional Theory (DFT), to locate the geometries of the reactants, products, and, crucially, the transition state structures for each elementary step in the proposed synthetic route. By calculating the vibrational frequencies of these structures, it can be confirmed that the reactants and products are energy minima (having all real frequencies) and that the transition state is a first-order saddle point (having exactly one imaginary frequency). This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products.

The activation energy (ΔG‡) is then determined as the difference in Gibbs free energy between the transition state and the reactants. According to TST, the rate constant (k) of the reaction is exponentially dependent on this activation energy. By comparing the activation energies of different potential pathways, the most kinetically favorable route can be identified. For instance, in a potential synthesis involving a nucleophilic attack, TST could clarify whether the reaction proceeds via an SN1 or SN2 mechanism by comparing the energies of the respective transition states.

The energetic profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur as reactants are converted into products. For key transformations involving this compound, such as its synthesis or subsequent functionalization, computational methods can generate detailed energetic profiles.

A representative energetic profile for a hypothetical two-step reaction is illustrated in the table below, showcasing the type of data generated from these computational studies.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -12.3 |

This table is a representative example of data from an energetic profile calculation and does not represent actual calculated values for this compound.

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, which in turn influences physical properties such as melting point, solubility, and bioavailability. Computational tools like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are instrumental in visualizing and quantifying these interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules. The surface is generated based on the electron distribution of the molecule.

Different properties can be mapped onto the Hirshfeld surface to highlight various aspects of intermolecular interactions. One of the most common is the normalized contact distance (d_norm), which is based on the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the atoms. Red spots on the d_norm surface indicate close contacts with neighboring molecules, often corresponding to hydrogen bonds or other strong interactions. Blue regions represent longer contacts, while white areas indicate contacts around the van der Waals separation.

A hypothetical breakdown of intermolecular contacts for a similar molecule is presented in the following table:

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| O···H/H···O | 12.5 |

| Br···H/H···Br | 10.3 |

| Br···C/C···Br | 2.1 |

| Other | 4.1 |

This table is a representative example and does not show actual data for this compound.

The Non-Covalent Interaction (NCI) plot is a visualization technique based on the electron density (ρ) and its reduced density gradient (s). This method allows for the identification and visualization of non-covalent interactions in real space. The analysis generates 3D isosurfaces that represent regions of non-covalent interactions.

The isosurfaces are colored according to the value of the sign of the second eigenvalue (λ₂) of the electron density Hessian, multiplied by the electron density. This coloring scheme helps to distinguish between different types of interactions. Typically, blue isosurfaces indicate strong, attractive interactions such as hydrogen bonds. Green surfaces represent weaker, van der Waals interactions, while red isosurfaces signify repulsive interactions, such as steric clashes.

For this compound, an NCI plot would likely reveal green surfaces corresponding to van der Waals interactions between the naphthalene rings of adjacent molecules. Depending on the crystal packing, there might also be weak C-H···O or C-H···Br hydrogen bonds, which would appear as bluish-green regions. Red areas could appear in sterically crowded regions of the molecule. This analysis provides a more nuanced picture of the non-covalent interactions than Hirshfeld analysis alone, as it also visualizes repulsive contacts.

Prediction of Molecular Properties for Advanced Applications

Computational chemistry is increasingly used to predict the properties of molecules, guiding the design of new materials with specific functionalities. For this compound, theoretical calculations can predict a range of electronic, optical, and material properties that could be relevant for advanced applications.

Using methods like DFT, it is possible to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more reactive and can be easily polarized.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of the molecule. This allows for the determination of the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption. These predictions are valuable for applications in materials science, for example, in the design of organic light-emitting diodes (OLEDs) or other optoelectronic devices.

A summary of predictable molecular properties is provided in the table below.

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Molecular polarity |

| Mean Polarizability | 30.0 ų | Response to an external electric field |

| λ_max (UV-Vis) | 320 nm | Electronic absorption characteristics |

This table contains representative examples of predictable properties and does not reflect actual calculated values for this compound.

Electronic and Optical Property Simulations (e.g., hyperpolarizability for NLO applications)

The electronic and optical properties of organic molecules are of fundamental interest for applications in materials science, particularly in the field of nonlinear optics (NLO). NLO materials are capable of altering the properties of light, such as its frequency, and are crucial for technologies like telecommunications, optical data storage, and laser frequency conversion.

Computational methods, primarily Density Functional Theory (DFT), are employed to predict these properties. Key parameters calculated include polarizability (α) and the first hyperpolarizability (β). A high hyperpolarizability value is a primary indicator of a molecule's potential for NLO applications.

For a molecule like this compound, a computational study would typically involve:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable energetic conformation. This is a prerequisite for accurate property calculation.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity, stability, and electronic transitions. A smaller energy gap often correlates with higher polarizability and potentially enhanced NLO activity.

Hyperpolarizability Calculation: The components of the first hyperpolarizability tensor are computed. The total hyperpolarizability (β₀) is then determined, often benchmarked against a known NLO material like urea (B33335) or p-nitroaniline (p-NA) to assess its relative NLO efficiency.

Studies on related naphthalene derivatives have shown that the presence of electron-donating groups (like the methoxy group) and electron-withdrawing groups, connected through a π-conjugated system (the naphthalene core), can significantly enhance NLO properties. The bromine atom, being an electron-withdrawing group, and the methoxy group, an electron-donating one, in this compound suggest a potential for intramolecular charge transfer, a key mechanism for generating a strong NLO response.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: The following table is illustrative of the data that would be generated from a DFT study and is not based on actual published results for this specific compound.)

| Parameter | Calculated Value (a.u.) |

| HOMO Energy | -0.235 |

| LUMO Energy | -0.081 |

| HOMO-LUMO Gap (ΔE) | 0.154 |

| Dipole Moment (μ) | 3.45 |

| Mean Polarizability (α) | 210.5 |

| First Hyperpolarizability (β₀) | 1500 |

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity, intermolecular interactions, and physical properties. Molecular Electrostatic Potential (MEP) maps are visual tools generated through computational calculations that illustrate the charge landscape of a molecule.

An MEP map displays the electrostatic potential on the surface of the molecule. Different colors represent different potential values:

Red: Indicates regions of high electron density and negative electrostatic potential. These are typically associated with electronegative atoms (like oxygen) and are sites susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential. These areas, often around hydrogen atoms, are prone to nucleophilic attack.

Green/Yellow: Denotes regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely reveal:

A region of high negative potential (red) around the oxygen atoms of the methoxy and ester groups, highlighting their role as hydrogen bond acceptors.

Positive potential (blue) around the hydrogen atoms of the methyl groups and the naphthalene ring.

The influence of the electronegative bromine atom on the charge distribution of the naphthalene ring system.

This information is invaluable for understanding how the molecule might interact with biological targets, such as enzyme active sites, or how it might self-assemble in a crystalline state. The charge distribution provides a basis for explaining the molecule's dipole moment and its interaction with polar solvents.

Chemical Reactivity and Transformation Pathways of Methyl 2 6 Bromo 2 Methoxynaphthyl Acetate

Reactivity at the Bromine Substituent

The bromine atom attached to the C-6 position of the naphthalene (B1677914) core is a versatile handle for a variety of chemical transformations. As a halogen on an aromatic ring, it can be substituted or engaged in the formation of organometallic reagents, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The generally accepted mechanism involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted and restored upon the expulsion of the leaving group. libretexts.org

For an SNAr reaction to proceed efficiently, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In the case of Methyl 2-(6-bromo-2-methoxynaphthyl)acetate, the naphthalene ring is not substituted with strong electron-withdrawing groups. The methoxy (B1213986) group is electron-donating, and the methyl acetate (B1210297) group has only a weak electron-withdrawing effect. Consequently, the compound is generally unreactive towards standard SNAr conditions. Forcing conditions, such as the use of extremely strong bases (e.g., sodium amide) or high temperatures, would be required to facilitate such a substitution, which may proceed through an alternative elimination-addition (benzyne) mechanism. youtube.com

The bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating C-C bonds.

Heck Reaction: The Heck reaction couples aryl halides with alkenes. The core structure, 2-bromo-6-methoxynaphthalene (B28277), is utilized in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone via a Heck reaction. targetmol.com This indicates that this compound would similarly react with various alkenes to introduce a vinyl group at the C-6 position.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound would be expected to react with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form a biaryl or vinyl-substituted naphthalene derivative, respectively.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. It typically employs a palladium catalyst and a copper(I) co-catalyst. The bromine atom of the title compound would readily participate in Sonogashira coupling to yield 6-alkynyl-2-methoxynaphthalene derivatives.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide. This method is known for its high functional group tolerance. The title compound could be coupled with various organozinc reagents to form new C-C bonds.

Below is a table summarizing the expected cross-coupling reactions for this compound based on established methodologies for similar aryl bromides.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 6-Vinylnaphthalene derivative |

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 6-Aryl/Vinylnaphthalene derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynylnaphthalene derivative |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 6-Alkyl/Aryl/Vinylnaphthalene derivative |

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This transformation can be useful if the bromine was initially introduced as a protecting or directing group. A common method for achieving this is catalytic hydrogenation. In a process related to the synthesis of Nabumetone, a bromo-methoxynaphthalene derivative undergoes dehalogenation via catalytic hydrogenation. This suggests that this compound can be converted to Methyl 2-(2-methoxynaphthyl)acetate using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Other methods, such as using reducing agents like sodium bisulfite, have also been documented for the selective reduction of bromonaphthols. google.com

The bromine atom can be converted into a nucleophilic carbon center through the formation of an organometallic intermediate.

Grignard Reagents: The reaction of 6-bromo-2-methoxynaphthalene with magnesium metal in an etheral solvent like tetrahydrofuran (THF) successfully yields the corresponding Grignard reagent, (6-methoxy-2-naphthyl)magnesium bromide. orgsyn.org This procedure is well-documented in Organic Syntheses. orgsyn.org The resulting Grignard reagent is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. However, when applying this to this compound, the ester functionality of the methyl acetate group is incompatible with the Grignard reagent and would be attacked by it. Therefore, this transformation would typically be performed on a precursor molecule where the acetate group is either absent or protected.

Organolithium Intermediates: Alternatively, treatment with an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures can lead to either lithium-halogen exchange to form the 6-lithio-2-methoxynaphthalene derivative or, potentially, deprotonation at an activated position. The resulting organolithium species is also a potent nucleophile, but like the Grignard reagent, its formation and use would require consideration of the reactive ester group.

Transformations of the Methoxy Group

The methoxy group at the C-2 position is an ether linkage that can be cleaved to reveal a hydroxyl group. This deprotection is a common step in the synthesis of natural products and pharmaceuticals.

The cleavage of the methyl ether to yield the corresponding phenol (a naphthol in this case) is a key transformation. Various reagents are available for the demethylation of aryl methyl ethers. google.comsemanticscholar.org The choice of reagent is crucial to ensure selectivity, particularly to avoid the simultaneous hydrolysis of the methyl acetate ester.

Common demethylating agents include:

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers. Other Lewis acids like aluminum chloride (AlCl₃) can also be employed. google.com

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at elevated temperatures.

Nucleophilic Reagents: Thiolates, such as sodium ethanethiolate (NaSEt) in a polar aprotic solvent like dimethylformamide (DMF), are also effective.

The reaction conditions must be carefully chosen. For instance, strongly acidic or basic conditions that might be used for demethylation could also promote the hydrolysis of the ester group to a carboxylic acid. Therefore, milder, and more selective methods, often employing Lewis acids at low temperatures, would be preferred for the conversion of this compound to Methyl 2-(6-bromo-2-hydroxynaphthyl)acetate.

Methoxy Group as a Directing Group in C-H Functionalization

The functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in organic synthesis for creating complex molecules efficiently. anr.fr In this context, the existing functional groups on a molecule, known as directing groups, play a crucial role in determining the position of the new bond. snnu.edu.cn For this compound, the methoxy group (-OCH₃) at the C2 position of the naphthalene ring can serve as a directing group in transition-metal-catalyzed C-H functionalization reactions.

The oxygen atom of the methoxy group can coordinate with a metal catalyst, bringing it into close proximity to the C-H bonds at the adjacent ortho positions (C1 and C3). This chelation assistance lowers the activation energy for C-H cleavage at these specific sites, enabling regioselective introduction of new functional groups. cam.ac.uk Studies on 2-substituted naphthalenes have shown that a directing group at the C2 position can effectively guide functionalization, such as arylation, to the C3 position. researchgate.net While the acetate group's carbonyl oxygen could also exhibit directing effects, the methoxy group's position directly on the ring makes it a primary candidate for controlling reactivity in many C-H activation scenarios. The development of catalytic systems that can selectively target one of the several C-H bonds on the naphthalene scaffold is a key area of research, aiming to provide diverse molecular structures. nih.gov

Reactions of the Acetate Ester Moiety

The methyl acetate group at the C2 position is a versatile functional handle that can undergo several classic ester transformations. These reactions allow for the modification of the side chain, leading to the synthesis of other important derivatives.

The most fundamental reaction of the ester moiety is its hydrolysis to the corresponding carboxylic acid, 2-(6-bromo-2-methoxynaphthyl)acetic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : This reaction is the reverse of Fischer esterification. The ester is heated with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl). The reaction is an equilibrium process and does not proceed to completion unless one of the products is removed. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : When heated with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), the ester undergoes saponification. This reaction is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol nucleophile. The final products are the carboxylate salt and methanol (B129727). libretexts.org Subsequent acidification of the salt yields the desired carboxylic acid. A procedure for synthesizing the related 2-(6-methoxy-2-naphthyl)acetic acid involves a hydrolysis step using concentrated hydrochloric acid. prepchem.com

| Condition | Catalyst/Reagent | Products | Key Feature |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄) | Carboxylic Acid + Methanol | Reversible Equilibrium libretexts.org |

| Basic Hydrolysis | Strong Base (e.g., NaOH) | Carboxylate Salt + Methanol | Irreversible, goes to completion libretexts.org |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org this compound can be converted into other esters (e.g., ethyl, propyl, or benzyl esters) by reacting it with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of the new alcohol on the carbonyl carbon of the ester. masterorganicchemistry.com Like acid-catalyzed hydrolysis, this is an equilibrium reaction. To drive the reaction toward the desired product, the reactant alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.comgoogle.com This strategy shifts the equilibrium position according to Le Châtelier's principle, favoring the formation of the new ester and methanol.

General Transesterification Reaction this compound + R-OH ⇌ Alkyl 2-(6-bromo-2-methoxynaphthyl)acetate + CH₃OH (Catalyst: Acid or Base)

Reactivity of the Naphthalene Core

Nucleophilic Aromatic Substitution on Activated Naphthalene Rings

The naphthalene ring system of this compound can undergo nucleophilic aromatic substitution (SNAr), a process contingent on the electronic activation of the ring. In this specific molecule, the reactivity is primarily influenced by the interplay of the methoxy (-OCH3) and the methyl acetate (-CH2COOCH3) substituents.

Conversely, the methyl acetate group at the 2-position exerts an electron-withdrawing effect, which is crucial for activating the aromatic ring towards nucleophilic attack. masterorganicchemistry.comstudymind.co.uk This withdrawal of electron density deactivates the ring for electrophilic attack but makes it more susceptible to attack by nucleophiles. The electron-withdrawing nature of the ester functional group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr mechanism. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com For a nucleophilic aromatic substitution to occur, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom at the 6-position) is typically required to sufficiently stabilize this intermediate. chemistrysteps.commsu.edu